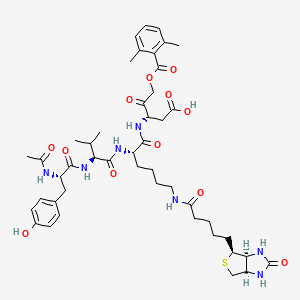

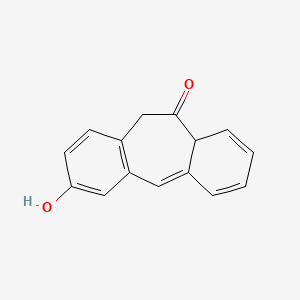

![molecular formula C33H56O3Si B588028 ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate CAS No. 147125-14-2](/img/structure/B588028.png)

ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate is a useful research compound. Its molecular formula is C33H56O3Si and its molecular weight is 528.893. The purity is usually 95%.

BenchChem offers high-quality ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular Cyclization and Derivative Synthesis

Intramolecular cyclization reactions are fundamental in constructing complex organic structures from simpler precursors. Research by Gimazetdinov et al. (2017) demonstrates the treatment of specific ethyl enoate derivatives resulting in the formation of bicyclohexene structures through intramolecular cyclization. This process highlights the compound's role in synthesizing cyclic structures, which are crucial in the development of various organic molecules, including pharmaceuticals and polymers (Gimazetdinov, Al’mukhametov, Spirikhin, & Miftakhov, 2017).

Diels-Alder Reactivity

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of six-membered rings through [4+2] cycloaddition. Ancerewicz, Vogel, and Schenk (1996) explored the reactivity of ethylidene and similar compounds in the Diels-Alder reactions, providing a pathway to synthesize complex molecular structures. This research underscores the compound's utility in facilitating regio- and stereoselective syntheses of cyclic compounds, vital for developing natural product analogs and novel therapeutic agents (Ancerewicz, Vogel, & Schenk, 1996).

Zinc- and Samarium-Promoted Substitution Reactions

The study by Valiullina et al. (2018) on zinc- and samarium-promoted substitution reactions of specific acetates unveils the compound's potential in synthesizing functionalized N-substituted pyrrolidinones. These reactions are instrumental in generating molecules with varied biological activities, showcasing the compound's applications in medicinal chemistry and drug design (Valiullina, Khasanova, Selezneva, Spirikhin, Belokon, & Miftakhov, 2018).

Highly Stereocontrolled Synthesis

The highly stereocontrolled synthesis of organic molecules is pivotal in the development of pharmaceuticals with desired efficacy and minimized side effects. Kato, Watanabe, and Awen (1993) demonstrated the extracyclic stereocontrolled alkylation of specific bicycloheptenones, leading to the synthesis of kanshone A. This research emphasizes the compound's role in enantioselective synthesis, crucial for producing optically active pharmaceuticals (Kato, Watanabe, & Awen, 1993).

properties

IUPAC Name |

ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56O3Si/c1-10-35-31(34)15-11-13-25(3)29-20-21-30-26(14-12-22-33(29,30)7)17-18-27-23-28(19-16-24(27)2)36-37(8,9)32(4,5)6/h17-18,25,28-30H,2,10-16,19-23H2,1,3-9H3/b26-17+,27-18+/t25-,28+,29-,30?,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMUNBOCKILXQJ-DAUAPMJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCC[C@@H](C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate](/img/structure/B587950.png)

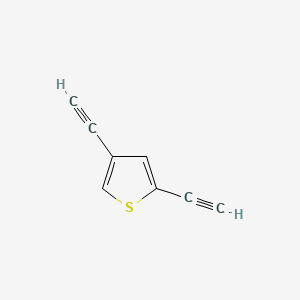

![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)

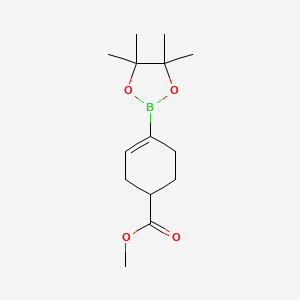

![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)

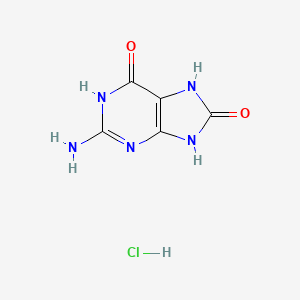

![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)